molecular formula C12H12ClNO B5733774 (E)-3-(4-chlorophenyl)-N-cyclopropylprop-2-enamide

(E)-3-(4-chlorophenyl)-N-cyclopropylprop-2-enamide

Cat. No.: B5733774
M. Wt: 221.68 g/mol
InChI Key: RAQMJTXZWPGVRT-FPYGCLRLSA-N
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Description

(E)-3-(4-chlorophenyl)-N-cyclopropylprop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group and a cyclopropyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-N-cyclopropylprop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with cyclopropylamine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired this compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-N-cyclopropylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-3-(4-chlorophenyl)-N-cyclopropylprop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-N-cyclopropylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chlorophenyl)acrylic acid
  • (E)-1-(3-chlorophenyl)-N-(4-chlorophenyl)methanimine
  • N’-[(E)-(4-chlorophenyl)(phenyl)methylene]-4-methylbenzenesulfonohydrazide

Uniqueness

(E)-3-(4-chlorophenyl)-N-cyclopropylprop-2-enamide is unique due to the presence of both a chlorophenyl group and a cyclopropyl group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-cyclopropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-5,8,11H,6-7H2,(H,14,15)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQMJTXZWPGVRT-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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